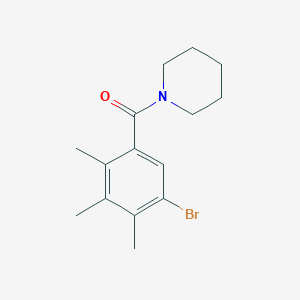
1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine is an organic compound that features a brominated aromatic ring and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine typically involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methanone group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.
科学研究应用
Chemistry
In chemistry, 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating novel compounds.
Biology
The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development. It can be used in the synthesis of potential pharmaceuticals targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The brominated aromatic ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
- (3-Bromo-2,5-dichlorophenyl)(piperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine is unique due to the presence of three methyl groups on the aromatic ring. This structural feature can influence its reactivity and binding properties, making it distinct in terms of its chemical and biological behavior.
属性
IUPAC Name |
(5-bromo-2,3,4-trimethylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-10-11(2)13(9-14(16)12(10)3)15(18)17-7-5-4-6-8-17/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPSCLFMHAUYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
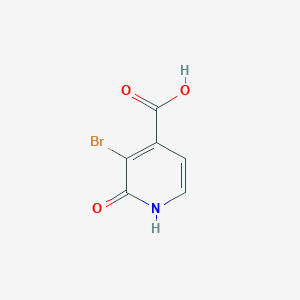
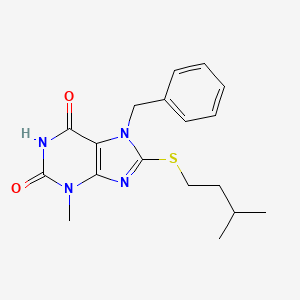
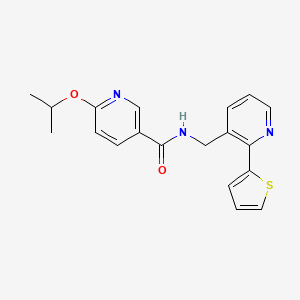
![1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B2729996.png)

![N-({[2,3'-bipyridine]-4-yl}methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2729998.png)
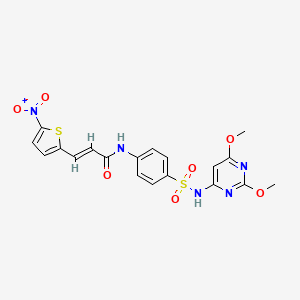
![methyl 2-[(4-methyl-5-{[(3,4,5-triethoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2730001.png)
![4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2730002.png)
![6-Azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2730005.png)
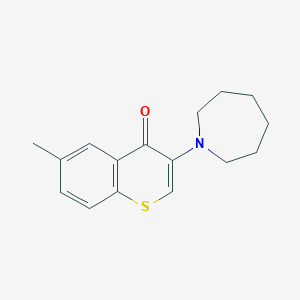
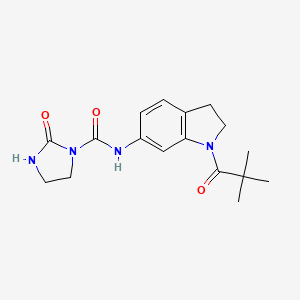
![2-Chloro-N-[2-(2-oxo-3H-indol-1-yl)ethyl]acetamide](/img/structure/B2730012.png)
![[2-oxo-2-(propan-2-ylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2730015.png)
